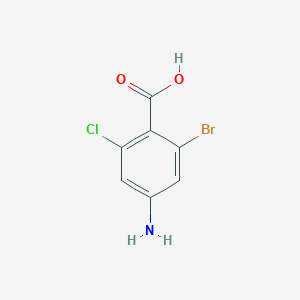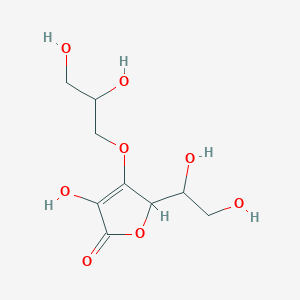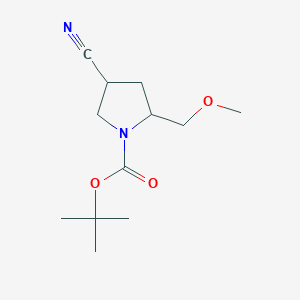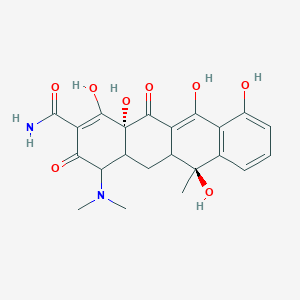![molecular formula C6H8N2 B14788861 2-Azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B14788861.png)
2-Azabicyclo[3.1.0]hexane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[3.1.0]hexane-3-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in various fields of research and industry. This compound is characterized by its bicyclic structure, which includes a three-membered ring fused to a five-membered ring, with a nitrile group attached to the three-membered ring. The unique structure of this compound makes it an interesting subject for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane-3-carbonitrile can be achieved through various methods. One common approach involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This method allows for the formation of either the exo- or endo-isomers of the compound with high diastereoselectivity. Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical synthesis route with excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that do not require distillation or chromatographic purification. The use of rhodium-catalyzed cyclopropanation and photochemical decomposition methods are particularly suitable for large-scale production due to their efficiency and simplicity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[3.1.0]hexane-3-carbonitrile undergoes various chemical reactions, including cyclopropanation, oxidation, and substitution reactions. The compound’s reactivity is influenced by the presence of the nitrile group and the strained bicyclic structure.
Common Reagents and Conditions
Cyclopropanation: Ethyl diazoacetate and dirhodium(II) catalysts are commonly used for cyclopropanation reactions.
Substitution: Electrophilic vinylation of enol ethers can be achieved using N-benzyl diynyl amides containing electron-donating groups.
Major Products Formed
The major products formed from these reactions include various isomers of this compound and its derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-Azabicyclo[3.1.0]hexane-3-carbonitrile has diverse applications in scientific research, particularly in medicinal chemistry and drug design. The compound’s unique structure makes it a valuable scaffold for developing biologically active molecules. It has been used as a core structure in the synthesis of protease inhibitors, antiviral agents, and kinase inhibitors . Additionally, the compound’s derivatives have shown potential as reuptake inhibitors of serotonin, noradrenaline, and dopamine, making them useful in the treatment of neurological and neurodegenerative diseases .
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-3-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as reversible inhibitors of dipeptidyl peptidase-4 (DPP-IV), which is involved in the regulation of glucose metabolism . Other derivatives target proteases and kinases, modulating their activity to achieve therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.1.0]hexane-3-carbonitrile can be compared with other similar compounds, such as 3-Azabicyclo[3.1.0]hexane derivatives and 2-Azabicyclo[3.2.1]octane . These compounds share similar bicyclic structures but differ in their ring sizes and functional groups. The unique nitrile group in this compound distinguishes it from other compounds and contributes to its specific reactivity and applications.
List of Similar Compounds
- 3-Azabicyclo[3.1.0]hexane derivatives
- 2-Azabicyclo[3.2.1]octane
- Saxagliptin (a derivative of this compound)
Propriétés
IUPAC Name |
2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-3-5-1-4-2-6(4)8-5/h4-6,8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSMZFIOPBRRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2NC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)

![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14788789.png)

![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)

![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)


![6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride](/img/structure/B14788833.png)

![5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14788844.png)
